molecular formula C9H12FNO B6271596 2-(2-fluoro-3-methoxyphenyl)ethan-1-amine CAS No. 910400-77-0

2-(2-fluoro-3-methoxyphenyl)ethan-1-amine

Cat. No. B6271596
CAS RN: 910400-77-0
M. Wt: 169.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-fluoro-3-methoxyphenyl)ethan-1-amine” is an organic compound that belongs to the phenethylamine family. It has a molecular formula of C9H12FNO and a molecular weight of 169.2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme . Dimethylsulfoxide (10% V/V) was found to be the best co-solvent for this bioconversion .


Molecular Structure Analysis

The molecular structure of “2-(2-fluoro-3-methoxyphenyl)ethan-1-amine” consists of a phenethylamine backbone with a fluoro group at the 2-position and a methoxy group at the 3-position of the phenyl ring .


Physical And Chemical Properties Analysis

“2-(2-fluoro-3-methoxyphenyl)ethan-1-amine” is a liquid at room temperature . It has a density of 1.038 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-fluoro-3-methoxyphenyl)ethan-1-amine involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-fluoro-3-methoxybenzene", "1-bromoethane", "ammonia" ], "Reaction": [ { "Step 1": "2-fluoro-3-methoxybenzene is reacted with sodium hydride in dimethylformamide to form the corresponding phenoxide intermediate.", "Reagents": [ "2-fluoro-3-methoxybenzene", "sodium hydride", "dimethylformamide" ], "Conditions": "room temperature, under nitrogen atmosphere" }, { "Step 2": "The phenoxide intermediate is then reacted with 1-bromoethane in the presence of potassium carbonate to form the ethyl ether intermediate.", "Reagents": [ "phenoxide intermediate", "1-bromoethane", "potassium carbonate" ], "Conditions": "reflux, under nitrogen atmosphere" }, { "Step 3": "The ethyl ether intermediate is then hydrolyzed with aqueous ammonia to form the desired product, 2-(2-fluoro-3-methoxyphenyl)ethan-1-amine.", "Reagents": [ "ethyl ether intermediate", "ammonia" ], "Conditions": "reflux, under nitrogen atmosphere" } ] }

CAS RN

910400-77-0

Product Name

2-(2-fluoro-3-methoxyphenyl)ethan-1-amine

Molecular Formula

C9H12FNO

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.